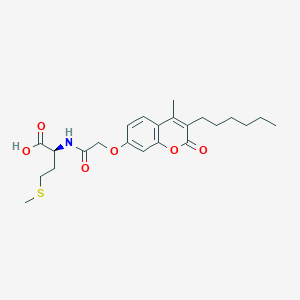

(2-((3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)methionine

Beschreibung

The compound “(2-((3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)methionine” is a coumarin derivative with a unique structural framework. Coumarins are heterocyclic compounds known for their diverse biological activities, including antimicrobial, antioxidant, and antitumor properties. This molecule features a 3-hexyl-4-methyl-substituted coumarin core linked via an acetyloxy group to methionine, a sulfur-containing amino acid. Structural characterization of such compounds often relies on X-ray crystallography refined via programs like SHELXL, a standard in small-molecule crystallography .

Eigenschaften

IUPAC Name |

(2S)-2-[[2-(3-hexyl-4-methyl-2-oxochromen-7-yl)oxyacetyl]amino]-4-methylsulfanylbutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H31NO6S/c1-4-5-6-7-8-18-15(2)17-10-9-16(13-20(17)30-23(18)28)29-14-21(25)24-19(22(26)27)11-12-31-3/h9-10,13,19H,4-8,11-12,14H2,1-3H3,(H,24,25)(H,26,27)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQIJSZWSLQTHAP-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCC1=C(C2=C(C=C(C=C2)OCC(=O)NC(CCSC)C(=O)O)OC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCCCC1=C(C2=C(C=C(C=C2)OCC(=O)N[C@@H](CCSC)C(=O)O)OC1=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H31NO6S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biologische Aktivität

(2-((3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)methionine, also known as 2-[(3-hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy]acetic acid, is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

The compound has the following chemical characteristics:

- Molecular Formula : C18H22O5

- Molecular Weight : 318.36 g/mol

- CAS Number : 438030-04-7

Antioxidant Activity

Research indicates that coumarin derivatives, including those similar to (2-((3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)methionine, exhibit significant antioxidant properties. These compounds can scavenge free radicals and reduce oxidative stress in cells, which is crucial for preventing cellular damage and diseases such as cancer and neurodegenerative disorders .

Enzyme Inhibition

The compound's structural similarity to other coumarins suggests potential inhibition of key enzymes:

- Acetylcholinesterase (AChE) : Studies have shown that coumarin derivatives can inhibit AChE activity, which is significant in treating Alzheimer's disease .

- Butyrylcholinesterase (BuChE) : Similar to AChE, inhibition of BuChE can also contribute to cognitive enhancement by increasing acetylcholine levels in the brain .

Anti-Cancer Properties

Emerging studies highlight the anti-cancer potential of (2-((3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)methionine. The compound has been observed to induce apoptosis in various cancer cell lines through mechanisms involving caspase activation and mitochondrial dysfunction .

Study on Apoptosis Induction

A recent study investigated the effects of a related coumarin derivative on Jurkat T-cell leukemia cells. The results demonstrated that treatment with the compound significantly increased caspase-3 activity, indicating enhanced apoptotic processes. The study reported a dose-dependent response, with higher concentrations leading to greater cell death rates .

Neuroprotective Effects

Another study focused on the neuroprotective effects of coumarin derivatives in models of neurodegeneration. The results suggested that these compounds could protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic avenues for conditions like Alzheimer's disease .

The proposed mechanisms through which (2-((3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)methionine exerts its biological effects include:

- Free Radical Scavenging : The compound may neutralize reactive oxygen species (ROS), thereby reducing oxidative stress.

- Enzyme Modulation : By inhibiting AChE and BuChE, it increases acetylcholine levels, enhancing cognitive function.

- Induction of Apoptosis : Activation of apoptotic pathways through caspase activation leads to cancer cell death.

Data Summary

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Substituent Effects : The 3-hexyl group in the target compound increases lipophilicity compared to shorter alkyl chains (e.g., 4-methyl in ) or polar groups (e.g., 8-methoxy in ). This may enhance membrane permeability but reduce aqueous solubility.

Crystallographic and Analytical Comparisons

- Structural Refinement : The target compound’s crystal structure would likely be resolved using SHELXL, as employed for similar small molecules . Programs like WinGX/ORTEP () could visualize anisotropic displacement parameters, critical for assessing steric effects from the hexyl chain .

- Crystallinity : highlights pharmacopeial standards for crystallinity testing, suggesting that the target compound’s purity and stability could be validated similarly .

Q & A

Q. What are the recommended synthetic pathways for (2-((3-Hexyl-4-methyl-2-oxo-2H-chromen-7-yl)oxy)acetyl)methionine, and how are reaction conditions optimized?

Methodological Answer: The synthesis typically involves three stages:

Coumarin Core Preparation : Start with 7-hydroxy-4-methylcoumarin derivatives. Introduce the hexyl group at position 3 via alkylation (e.g., using alkyl halides and a base like K₂CO₃ in acetone under reflux) .

Acetyl-Methionine Conjugation : React the 7-hydroxyl group with chloroacetonitrile or bromoacetyl derivatives to form the acetyloxy intermediate. Methionine is then coupled via amide bond formation using carbodiimide crosslinkers (e.g., EDC/HOBt) in anhydrous DMF .

Purification : Use column chromatography (silica gel, eluting with ethyl acetate/hexane gradients) followed by recrystallization from ethanol/water mixtures.

Optimization Tips :

- Monitor reaction progress via TLC or HPLC to avoid over-alkylation or side reactions.

- Control steric hindrance by maintaining temperatures between 60–80°C during coupling steps .

Q. Which analytical techniques are critical for confirming the structure and purity of this compound?

Methodological Answer:

- NMR Spectroscopy : ¹H/¹³C NMR confirms the coumarin scaffold (e.g., δ 6.1–6.3 ppm for H-3 proton), methionine’s methylthiol group (δ 2.1 ppm), and acetyloxy linkage .

- HPLC : Use a C18 column with UV detection at 254 nm to assess purity (>95% required for biological assays). Mobile phase: acetonitrile/0.1% formic acid .

- Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak (e.g., [M+H]⁺ at m/z 505.2) .

- Elemental Analysis : Verify C, H, N, S content within ±0.4% of theoretical values .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s interaction with biological targets (e.g., enzymes or receptors)?

Methodological Answer:

- In Vitro Assays :

- Enzyme Inhibition : Use fluorometric assays (e.g., trypsin/chymotrypsin inhibition) with coumarin-based substrates. Monitor fluorescence quenching at λₑₓ 355 nm/λₑₘ 460 nm .

- Receptor Binding : Radioligand displacement assays (e.g., for estrogen receptors) with tritiated estradiol. Calculate IC₅₀ values using nonlinear regression .

- Cell-Based Studies :

- Assess cytotoxicity via MTT assays (IC₅₀ determination in cancer cell lines).

- Use siRNA knockdown to validate target specificity .

Q. How should contradictions in biological activity data across studies be addressed?

Methodological Answer:

- Orthogonal Validation : Replicate key findings using alternative assays (e.g., SPR for binding affinity if fluorescence assays show variability) .

- Batch Purity Analysis : Re-examine compound purity via HPLC-MS to rule out degradation products .

- Structural Analog Comparison : Test structurally similar derivatives (e.g., varying alkyl chain length) to isolate structure-activity relationships (SAR) .

- Statistical Rigor : Apply ANOVA with post-hoc tests (e.g., Tukey’s HSD) to assess significance across replicates .

Q. What methodologies are recommended for studying environmental persistence and ecotoxicological impacts?

Methodological Answer:

- Degradation Studies :

- Hydrolysis : Incubate the compound in buffers (pH 4–9) at 25°C. Monitor degradation via LC-MS to identify hydrolytic byproducts (e.g., free methionine or coumarin fragments) .

- Photolysis : Expose to UV light (λ = 254 nm) and quantify degradation kinetics.

- Ecotoxicology :

- Aquatic Toxicity : Use Daphnia magna acute toxicity tests (48-h LC₅₀).

- Bioaccumulation : Measure log P values (octanol-water partitioning) to predict environmental mobility .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.